molecular formula C12H14O2 B1668128 Butylphthalide CAS No. 6066-49-5

Butylphthalide

Cat. No.: B1668128
CAS No.: 6066-49-5
M. Wt: 190.24 g/mol
InChI Key: HJXMNVQARNZTEE-UHFFFAOYSA-N
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Description

Butylphthalide, also known as 3-n-butylphthalide, is a chemical compound originally extracted from the seeds of Apium graveolens (Chinese celery). It is a colorless to pale yellowish-green oil with a strong celery aroma. This compound has gained significant attention due to its potential therapeutic effects, particularly in the treatment of cerebral ischemia and stroke .

Mechanism of Action

Target of Action

Butylphthalide, also known as NBP, has been widely used for treating acute ischemic stroke . It plays a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .

Mode of Action

This compound’s mode of action is multifaceted. It is known to support mitochondrial health, helping to maintain cellular energy levels and prevent cell death . Recent studies suggest that the drug may inhibit neuronal apoptosis, which is the process of programmed cell death . By preventing this, this compound may help to preserve brain function and cognitive abilities .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate cerebral perfusion, reduce neuronal damage, reduce inflammatory cascade, repair cerebrovascular damage, and improve the ability of daily living as well as prognosis in patients with acute cerebral infarction . The mechanism of action may be related to the activation of Netrin/DCC/VEGF signaling pathway by this compound . Furthermore, KEGG pathway analysis indicated that lysosome, phagosome, apoptosis, endocytosis and ferroptosis are the mainly enriched pathways .

Pharmacokinetics

It is known that this compound is used in the treatment of cerebral ischemia, and its efficacy and safety have been demonstrated in clinical trials . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability .

Result of Action

The result of this compound’s action is a higher proportion of patients achieving a favorable functional outcome. In a study among patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment, this compound was associated with a higher proportion of patients achieving a favorable functional outcome at 90 days compared with placebo .

Action Environment

The action environment of this compound can influence its efficacy and stability. It is known that this compound has been used in a variety of clinical settings, including in the treatment of acute ischemic stroke

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butylphthalide involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids high-temperature reactions and the need for anhydrous and oxygen-free conditions, making it safer and more energy-efficient. The method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butylphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound .

Scientific Research Applications

Butylphthalide has a wide range of scientific research applications:

Comparison with Similar Compounds

Butylphthalide is unique compared to other similar compounds due to its specific therapeutic effects and mechanisms of action. Similar compounds include:

This compound stands out due to its multifaceted therapeutic effects, particularly in the treatment of cerebral ischemia and stroke.

Properties

IUPAC Name

3-butyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXMNVQARNZTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863687
Record name 1(3H)-Isobenzofuranone, 3-butyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless, oily liquid; warm-spicy herbaceous aroma
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

177.00 to 178.00 °C. @ 15.00 mm Hg
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in oil, soluble (in ethanol)
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.068-1.074
Record name 3-n-Butylphthalide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6066-49-5, 3413-15-8
Record name Butylphthalide
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Record name Butylphthalide [INN]
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Record name Butylphthalide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12749
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1(3H)-Isobenzofuranone, 3-butyl-
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Record name 1(3H)-Isobenzofuranone, 3-butyl-
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Record name 3-butylphthalide
Source European Chemicals Agency (ECHA)
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Record name BUTYLPHTHALIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-3-Butyl-1(3H)-isobenzofuranone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

100 g of gelatin, 40 g of glycerin, 120 g of water and 200 mg of ethylparaben are used. The gelatin solution is prepared by the same protocol as in Example 1.
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40 g
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120 g
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Synthesis routes and methods II

Procedure details

l-, d-, and dl-NBP were all provided by department of synthetic pharmaceutical chemistry of our institute, both optical and chemical purity of which are >99%, and the optical activity of which is −66.49°, +66.88° and 0°, respectively. They were formulated with vegetable oil. MK801 is the product of Sigma, and was formulated with physiological brine. Triphenyltetrazolium chloride (TTC), which was manufactured by Beijing Chemical Plant, was formulated with distilled water into 4% solution for use.
Name
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0 (± 1) mol
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Triphenyltetrazolium chloride
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[Compound]
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solution
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brine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?

A1: this compound appears to enhance antioxidant activity. Studies in rats have shown that this compound significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].

Q2: How does this compound impact inflammatory responses after acute myocardial infarction?

A2: Research suggests this compound regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].

Q3: Does this compound affect autophagy in cells treated with amyloid-beta (Aβ)?

A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that this compound inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].

Q4: Can this compound influence the expression of nerve growth factors?

A4: Yes, studies show this compound can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H14O2, and its molecular weight is 190.24 g/mol.

Q6: Are there studies on the stability of this compound in different formulations?

A6: While specific formulation studies are limited in the provided abstracts, research indicates this compound is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].

Q7: Can enzymes be used to catalyze reactions involving this compound?

A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of this compound in organic solvents [, ].

Q8: How do different doses of this compound affect its protective effects against brain ischemia?

A9: Studies in rat models of global cerebral ischemia show that this compound provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].

Q9: What is the recommended route of administration for this compound in clinical trials?

A10: Clinical trials have explored both intravenous and oral administration of this compound. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].

Q10: Has research shown any impact of this compound on biomarkers in stroke patients?

A11: Yes, a prospective cohort study revealed that this compound combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].

Q11: What are the primary in vitro models used to study the effects of this compound?

A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of this compound in the context of oxidative stress and inflammation [].

Q12: What animal models are commonly employed in this compound research?

A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of this compound in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of this compound in these conditions [, , , , ].

Q13: What have clinical trials revealed about the efficacy of this compound in acute ischemic stroke?

A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with this compound significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].

Q14: What is the safety profile of this compound based on clinical trials?

A15: Clinical trials have shown that intravenous administration of this compound is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].

Q15: Are there any ongoing investigations into targeted delivery strategies for this compound?

A15: The provided research does not delve into specific drug delivery and targeting strategies for this compound. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.

Q16: What analytical methods are commonly used to quantify this compound levels?

A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.

Q17: What is the origin of this compound as a potential therapeutic agent?

A19: this compound is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].

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